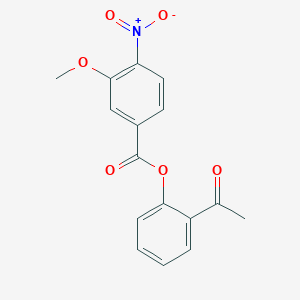

2-Acetylphenyl 3-methoxy-4-nitrobenzoate

CAS No.: 145370-32-7

Cat. No.: VC3317256

Molecular Formula: C16H13NO6

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145370-32-7 |

|---|---|

| Molecular Formula | C16H13NO6 |

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | (2-acetylphenyl) 3-methoxy-4-nitrobenzoate |

| Standard InChI | InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 |

| Standard InChI Key | GENZJPOSABKOLJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Physical Properties

2-Acetylphenyl 3-methoxy-4-nitrobenzoate (CAS No. 145370-32-7) is an organic ester derived from 3-methoxy-4-nitrobenzoic acid and 2-acetylphenol. This compound is characterized by its unique molecular structure containing multiple functional groups including an ester linkage, a methoxy group, a nitro group, and an acetyl moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activities. The compound's IUPAC name is (2-acetylphenyl) 3-methoxy-4-nitrobenzoate, though it is also known as benzoic acid, 3-methoxy-4-nitro-, 2-acetylphenyl ester in some chemical databases .

Structural Data

The structural characteristics of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 145370-32-7 |

| Molecular Formula | C₁₆H₁₃NO₆ |

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | (2-acetylphenyl) 3-methoxy-4-nitrobenzoate |

| Standard InChI | InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 |

| Standard InChIKey | GENZJPOSABKOLJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)N+[O-])OC |

The compound contains a benzene ring with an acetyl group and an ester bond that connects to another benzene ring featuring methoxy and nitro substituents. This structural arrangement significantly influences its chemical behavior and potential applications .

Physical Properties

While detailed physical property data is limited in the available sources, certain characteristics can be inferred from its molecular structure:

| Property | Value/Description |

|---|---|

| Physical State | Likely a solid at room temperature (based on similar compounds) |

| Solubility | Likely soluble in organic solvents such as ethyl acetate, methanol, and dichloromethane |

| LogP | 3.54840 (indicating moderate lipophilicity) |

| Polar Surface Area (PSA) | 98.42000 |

| Exact Mass | 315.07400 |

The compound's lipophilicity (LogP value) suggests it may have moderate membrane permeability, which is relevant for potential pharmaceutical applications .

Synthesis and Chemical Reactions

The synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate typically involves esterification reactions between 2-acetylphenol and 3-methoxy-4-nitrobenzoic acid. The reaction conditions, including temperature, catalysts, and reaction media, can be optimized to achieve desired yields and purity levels.

Reaction Mechanisms

The esterification reaction likely follows a nucleophilic acyl substitution mechanism:

-

Activation of the carboxylic acid (3-methoxy-4-nitrobenzoic acid) using a coupling reagent or conversion to an acid chloride

-

Nucleophilic attack by the hydroxyl group of 2-acetylphenol

-

Formation of a tetrahedral intermediate

-

Elimination of the leaving group to form the ester bond

The presence of the nitro group, which is strongly electron-withdrawing, and the methoxy group, which is electron-donating, creates an interesting electronic distribution that affects the reactivity of the benzoic acid component.

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and confirm its identity and purity .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) could be used to assess the purity of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and to monitor reactions involving this compound. Mass spectrometry could confirm the molecular weight and fragmentation pattern characteristic of this compound's structure .

Current Research and Future Directions

Research on 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and related compounds continues to explore their potential applications and properties.

Structure-Activity Relationship Studies

Investigation of the relationship between the structure of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and its biological activities could provide valuable insights for the development of new compounds with enhanced properties. By systematically modifying different parts of the molecule and assessing the resulting changes in activity, researchers could identify the structural features critical for specific biological effects.

Synthetic Methodology Development

Development of more efficient and environmentally friendly methods for synthesizing 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and related compounds represents another area for future research. This might include the exploration of catalytic methods, flow chemistry approaches, or green chemistry principles to improve yield, reduce waste, and minimize the use of hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume